molecular formula C18H17NO4S B13897090 7-(3,4-Dimethoxyphenyl)-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde

7-(3,4-Dimethoxyphenyl)-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde

Cat. No.: B13897090
M. Wt: 343.4 g/mol
InChI Key: ZNMDOXMMMMCCQO-UHFFFAOYSA-N
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Description

7-(3,4-Dimethoxyphenyl)-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the thieno[3,2-c]pyridine core, along with the dimethoxyphenyl and ethyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-Dimethoxyphenyl)-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form a chalcone intermediate. This intermediate is then subjected to cyclization with 2-cyanothioacetamide under reflux conditions to yield the thienopyridine core .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dimethoxyphenyl)-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: 7-(3,4-Dimethoxyphenyl)-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carboxylic acid.

    Reduction: 7-(3,4-Dimethoxyphenyl)-5-ethyl-4-hydroxythieno[3,2-c]pyridine-2-carbaldehyde.

    Substitution: this compound derivatives with various substituents on the aromatic ring.

Scientific Research Applications

7-(3,4-Dimethoxyphenyl)-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(3,4-Dimethoxyphenyl)-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3,4-Dimethoxyphenyl)-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dimethoxyphenyl and ethyl groups, along with the thienopyridine core, make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H17NO4S

Molecular Weight

343.4 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde

InChI

InChI=1S/C18H17NO4S/c1-4-19-9-14(11-5-6-15(22-2)16(7-11)23-3)17-13(18(19)21)8-12(10-20)24-17/h5-10H,4H2,1-3H3

InChI Key

ZNMDOXMMMMCCQO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C(C1=O)C=C(S2)C=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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